(S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid
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Description
(S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid is a useful research compound. Its molecular formula is C16H20F3NO4 and its molecular weight is 347.334. The purity is usually 95%.
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Scientific Research Applications
Selective Removal of Protecting Groups
(S)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid is involved in the selective removal of tert-butyloxycarbonyl groups, a key step in peptide synthesis. Bodanszky and Bodanszky (2009) described the selective removal of the tert-butyloxycarbonyl group by trifluoroacetic acid, a process improved by dilution with acetic acid or a mixture of phenol and p-cresol to suppress the alkylation of amino acid side chains (Bodanszky & Bodanszky, 2009).
Asymmetric Hydrogenation in Pharmacophore Preparation
The compound is synthesized via asymmetric hydrogenation of enamine ester, a method developed by Kubryk and Hansen (2006). This process plays a crucial role in the preparation of pharmacophore, a molecular framework that is essential in drug design (Kubryk & Hansen, 2006).
Efficient Catalyst in N-tert-butoxycarbonylation
Heydari et al. (2007) have shown the compound's relevance in the N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst. This process is significant for the commercial production of N-tert-butoxycarbonyl amino acids, which are resistant to racemization during peptide synthesis (Heydari et al., 2007).
Role in Peptide Synthesis and Structural Analysis
Linder, Steurer, and Podlech (2003) and others have highlighted the compound's significance in organic synthesis, particularly in the formation of peptides and the analysis of molecular structures (Linder, Steurer, & Podlech, 2003).
Use in Solid-Phase Synthesis of Peptide α-Carboxamides
Gaehde and Matsueda (2009) investigated the synthesis of N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid as a handle in the solid-phase synthesis of peptide alpha-carboxamides. Their research elucidates the handle's preparation and its stability, proving its suitability for peptide synthesis (Gaehde & Matsueda, 2009).
Structural Studies and Conformational Analysis
The research by Jankowska et al. (2002) and Kozioł et al. (2001) delves into the structural aspects of compounds involving this compound. These studies provide insights into peptide conformations and the role of protecting groups in stabilizing these structures (Jankowska et al., 2002), (Kozioł et al., 2001).
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-5-4-6-11(7-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUJVGXTABSYTK-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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